
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties and effects on the central nervous system. In
Mechanism of Action
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone acts primarily as a dopamine and norepinephrine reuptake inhibitor, blocking the reuptake of these neurotransmitters and leading to increased levels in the brain. This can result in increased activation of reward pathways and increased sensitivity to stimuli. 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has also been shown to have some activity at serotonin receptors, although its effects on these receptors are not well-understood.
Biochemical and Physiological Effects:
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects. It can also lead to hyperthermia, dehydration, and electrolyte imbalances. In addition, 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have neurotoxic effects on the brain, leading to potential long-term damage.
Advantages and Limitations for Lab Experiments
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has potential advantages for lab experiments due to its potency and specificity. It has been shown to be a highly potent dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior. However, 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone also has potential limitations for lab experiments, including its potential for neurotoxicity and its potential for abuse.
Future Directions
There are many potential future directions for research on 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone. One area of interest is in understanding the long-term effects of 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone on the brain and behavior. Another area of interest is in developing new compounds that have similar effects to 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone but with reduced potential for abuse and neurotoxicity. Finally, there is potential for research on the use of 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone as a therapeutic agent for a variety of psychiatric and neurological disorders.
Synthesis Methods
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with methylamine and pyrrolidine. The resulting product is then purified and crystallized to obtain pure 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone. This synthesis method has been well-documented in scientific literature and has been used to produce 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone for research purposes.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has potential applications in scientific research due to its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can have a variety of effects on behavior, including increased locomotor activity, reward-seeking behavior, and increased sensitivity to stimuli.
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11-4-8-13(9-5-11)10-12(15)14-6-2-3-7-14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSYUBITPRUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

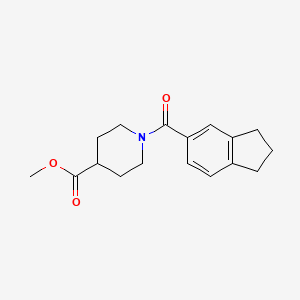
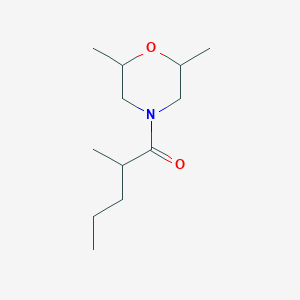
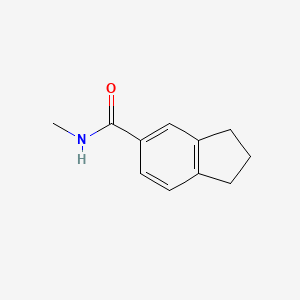
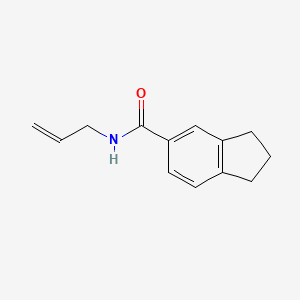


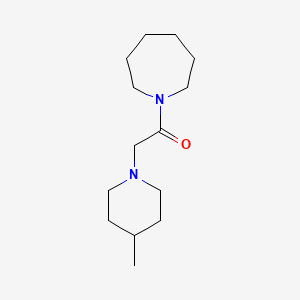

![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)




![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)